

Technical Procurement & Application Guide: 4-Chloro-2-(methoxymethyl)pyrimidine

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Compound of Interest

Compound Name: 4-Chloro-2-(methoxymethyl)pyrimidine

CAS No.: 105950-89-8

Cat. No.: B2972045

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CAS Number: 105950-89-8 Molecular Formula: C₆H₇ClN₂O Molecular Weight: 158.59 g/mol

Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, PROTACs)

Executive Summary

4-Chloro-2-(methoxymethyl)pyrimidine is a high-value pharmacophore scaffold. Unlike commoditized chloropyrimidines, the presence of the 2-methoxymethyl group imparts unique physicochemical properties—specifically modulation of lipophilicity (LogP) and hydrogen bond acceptance—without introducing a reactive protic center.

This compound is primarily sourced as a research-grade building block rather than a bulk solvent-grade chemical. Its procurement strategy relies heavily on the "Make vs. Buy" decision, driven by a steep price-to-volume curve in catalog listings.

Chemical Profile & Specifications

The purity of this intermediate is critical because the C4-chlorine atom is highly reactive toward nucleophilic aromatic substitution (

). Hydrolysis of this bond yields the inactive 4-hydroxy impurity, which is difficult to separate from the final drug candidate.

Standard Technical Specifications

Parameter	Specification	Criticality
Appearance	White to off-white low-melting solid or oil	High (Color indicates oxidation)
Purity (HPLC)	97.0%	Critical (Avoids side-reactions)
Identity (NMR)	Conforms to structure	Must show distinct -OCH ₃ singlet (~3.4 ppm)
Water Content	0.5% (Karl Fischer)	Critical (Prevents hydrolysis of C-Cl)
Residual Solvents	1000 ppm (EtOAc, DCM)	Important for downstream biological assays

Commercial Supply & Pricing Dynamics

The market for **4-Chloro-2-(methoxymethyl)pyrimidine** is bifurcated into Catalog Suppliers (milligram scale) and Contract Research Organizations (CROs) (gram to kilogram scale).

Market Pricing Analysis (2025/2026 Estimates)

Prices reflect average catalog listings from major Western and verified Asian suppliers.

Quantity	Supplier Type	Estimated Price Range (USD)	Lead Time
100 mg	Catalog (e.g., Sigma, Fisher)	\$350 - \$450	1-2 Weeks (Stock)
1 g	Catalog	\$900 - \$1,200	1-2 Weeks (Stock)
10 g	Specialized CRO (e.g., Enamine)	\$2,500 - \$3,500	2-4 Weeks
100 g+	Custom Synthesis	Quote Based (~\$8,000+)	8-12 Weeks

Strategic Insight: The cost per gram drops precipitously (>80%) when moving from catalog to custom synthesis. For requirements exceeding 5 grams, it is economically irrational to purchase from standard catalogs. Initiating a custom synthesis campaign with a qualified CRO is the standard industry approach.

Synthesis & Manufacturing (The "Make" Option)

For organizations requiring >10g, in-house synthesis or outsourced manufacturing is often preferred. The synthesis exploits the condensation of an amidine with a

-dielectrophile.

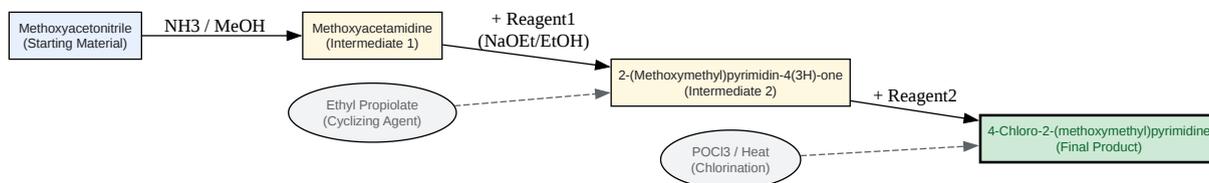
Retrosynthetic Logic

The 2-position substituent (methoxymethyl) originates from the amidine precursor, while the pyrimidine ring is closed using a 3-carbon fragment (e.g., ethyl propiolate or a

-keto ester).

Validated Synthetic Route

- **Amidine Formation:** Methoxyacetonitrile is converted to methoxyacetamidine (often via the Pinner reaction or direct addition of ammonia).
- **Cyclization:** Methoxyacetamidine reacts with a propiolate derivative (e.g., Ethyl propiolate) to form the pyrimidinone intermediate.
- **Chlorination:** The tautomeric 4-hydroxy group is converted to the chloride using Phosphorus Oxychloride ().



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Figure 1: Industrial synthesis pathway.[1][2][3] The critical step is the regioselective cyclization to ensure the hydroxyl group is at position 4.

Technical Application in Drug Discovery

Kinase Inhibitor Design

The 4-chloro group is an excellent leaving group for

reactions with amines (e.g., anilines). This installs the "hinge-binding" motif common in kinase inhibitors.

- Mechanism: The nitrogen of the incoming amine attacks C4, displacing the chloride.
- Role of Methoxymethyl: It occupies the "solvent-front" region of the ATP binding pocket, improving water solubility compared to a simple methyl or phenyl group.

PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the methoxymethyl group can serve as a vector for linker attachment if modified, or simply as a solubilizing element to counteract the high lipophilicity of the linker chain.

Handling, Safety, and Storage

Hazard Class: Irritant (Skin/Eye), Moisture Sensitive.

- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is susceptible to hydrolysis by atmospheric moisture, releasing HCl and reverting to the pyrimidone (inactive).
- Handling: Weigh in a glovebox or rapid handling in a fume hood.
- QC Check: Before use in critical reactions, check proton NMR. A shift in the aromatic protons or the appearance of a broad singlet (>10 ppm) indicates hydrolysis.

References

- Sigma-Aldrich. "**4-chloro-2-(methoxymethyl)pyrimidine** | CAS 105950-89-8 Product Page." Merck KGaA. Accessed 2026.[4] [Link](#)
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- PubChem. "Compound Summary: **4-Chloro-2-(methoxymethyl)pyrimidine**." National Library of Medicine. [Link](#)
- Google Patents. "Process for the preparation of 2-substituted-4-chloropyrimidines (Related Art)." US Patent US4918191A. [Link](#)

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Sources

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